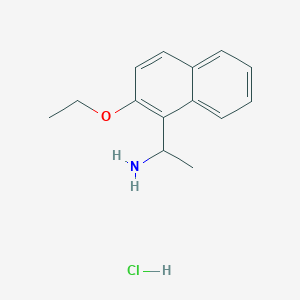
Methyl 3-(cyclopropylmethoxy)-5-ethynylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(cyclopropylmethoxy)-5-ethynylbenzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with a cyclopropylmethoxy group at the 3-position and an ethynyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclopropylmethoxy)-5-ethynylbenzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzoate core with cyclopropylmethanol in the presence of a base such as sodium hydride.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction. This involves reacting the intermediate with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclopropylmethoxy)-5-ethynylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzoate core can be reduced to form the corresponding alcohol.
Substitution: The cyclopropylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 3-(cyclopropylmethoxy)-5-ethynylbenzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopropylmethoxy)-5-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropylmethoxy group can enhance membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-(cyclopropylmethoxy)-5-ethynylbenzoate can be compared with other similar compounds such as:
Methyl 3-methoxy-5-ethynylbenzoate: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
Methyl 3-(cyclopropylmethoxy)-5-methylbenzoate: Contains a methyl group instead of an ethynyl group, which can influence its interactions with molecular targets.
Methyl 3-(cyclopropylmethoxy)-5-bromobenzoate:
These comparisons highlight the unique structural features and potential advantages of this compound in various research and industrial applications.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 3-(cyclopropylmethoxy)-5-ethynylbenzoate |
InChI |
InChI=1S/C14H14O3/c1-3-10-6-12(14(15)16-2)8-13(7-10)17-9-11-4-5-11/h1,6-8,11H,4-5,9H2,2H3 |
InChI Key |
HEWBMKAYIMTDNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#C)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)




![4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B13724481.png)




![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13724517.png)
